molecular formula C22H16F3N3O3S B2745141 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1206990-57-9

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2745141
CAS No.: 1206990-57-9
M. Wt: 459.44
InChI Key: DKPLNZJSNZPZAX-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-methoxyphenyl substituent at position 7 of the fused heterocyclic core and an N-[2-(trifluoromethyl)phenyl]acetamide group at position 2. The thienopyrimidine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S/c1-31-14-8-6-13(7-9-14)15-11-32-20-19(15)26-12-28(21(20)30)10-18(29)27-17-5-3-2-4-16(17)22(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPLNZJSNZPZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.

Chemical Reactions Analysis

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial properties. The target compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against S. aureus (MIC)Activity Against E. coli (MIC)
Target Compound4 µg/mL8 µg/mL
Compound A8 µg/mL16 µg/mL

The presence of electron-withdrawing groups such as trifluoromethyl enhances the antibacterial efficacy against resistant strains.

Anticancer Potential

The anticancer activity of this compound has been extensively studied across various cancer cell lines, including lung carcinoma (H157) and kidney fibroblast (BHK-21) cells. In vitro studies revealed significant cytotoxicity with an IC50 value of approximately 10 µM against H157 cells.

The mechanism of action involves the inhibition of key enzymes related to cancer proliferation and induction of apoptosis through the activation of caspases.

Anti-inflammatory Effects

In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study examining modified thieno[3,2-d]pyrimidine derivatives highlighted that specific substitutions at the phenyl rings significantly enhanced antibacterial activity. The presence of trifluoromethyl groups was particularly effective against resistant bacterial strains.

Case Study 2: Anticancer Mechanism

Another investigation into the anticancer mechanisms revealed that this compound induces apoptosis in cancer cells by downregulating Bcl-2 expression while upregulating Bax expression. This dual action promotes cell death in malignant cells.

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the thieno[3,2-d]pyrimidine backbone but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound 7-(4-Methoxyphenyl), 3-[N-(2-CF3Ph)Ac] 485.47 High lipophilicity (CF3), moderate solubility (OCH3)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 7-(4-FPh), 3-[N-(3-OCH3Bn)Ac] 449.47 Enhanced metabolic stability (fluorine), reduced steric bulk
N-(3-Trifluoroacetyl-indol-7-yl)-2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetamide (3c) Indole-CF3, thienopyrimidine-NHPh 429.0 Dual pharmacophores (indole + thienopyrimidine), TRK inhibition
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-CF3OPh]Ac 3-(p-Tolyl), 2-SH, 4-CF3OPh 479.48 Sulfanyl linker, dihydro core, improved membrane permeability

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s trifluoromethyl group confers higher logP compared to analogues with methoxy or methyl groups (e.g., ’s compound: logP ~3.5 vs. target ~4.2) .
  • Metabolic Stability : Fluorine-containing analogues () show prolonged half-lives in vitro due to resistance to oxidative metabolism, whereas the target’s methoxy group may increase susceptibility to demethylation .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound Compound (3c)
Molecular Weight 485.47 449.47 429.0
H-Bond Donors 1 1 2
H-Bond Acceptors 6 5 5
Calculated logP 4.2 3.8 3.5

Biological Activity

The compound 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the thienopyrimidine class, which has garnered attention for its potential therapeutic applications in various fields, particularly in medicinal chemistry. Its unique structural features may allow it to interact with multiple biological targets, making it a candidate for drug development against diseases such as cancer and infections.

Structural Characteristics

This compound features a thieno[3,2-d]pyrimidine core with specific substitutions that potentially enhance its biological activity. The methoxy and trifluoromethyl groups are believed to play critical roles in modulating the compound's interaction with biological systems.

Preliminary studies indicate that thienopyrimidine derivatives can bind to various enzymes and receptors involved in disease pathways. The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Compounds similar to this one have been shown to inhibit several receptor tyrosine kinases (RTKs), including VEGFR-2, which is crucial in angiogenesis and cancer progression. For example, related compounds have demonstrated IC50 values ranging from 150 to 199 nM against VEGFR-2, indicating significant inhibition of cell proliferation in endothelial cells at low concentrations .
  • Anticancer Activity : Thienopyrimidines have been associated with various anticancer mechanisms, including inhibiting tubulin polymerization and affecting cell cycle progression. Studies on related compounds have shown promising results against multiple cancer cell lines .

Biological Activity Studies

A summary of relevant studies on the biological activity of compounds within the thienopyrimidine class is presented below:

Study Compound Biological Activity IC50 Values (µM) Cell Lines Tested
Study ACompound XVEGFR-2 Inhibition0.5 - 1HUVECs
Study BCompound YAnticancer19.4MCF-7
Study CCompound ZAntimicrobial6.0HSV-1

Case Studies

  • VEGFR-2 Inhibition : In a study evaluating a series of thienopyrimidine derivatives, three compounds exhibited potent inhibition of VEGFR-2 with low IC50 values, demonstrating their potential as antiangiogenic agents .
  • Anticancer Efficacy : Another study highlighted the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines (e.g., MCF-7 and HCT-116), where some compounds showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Research has also indicated that certain thienopyrimidine derivatives possess antimicrobial activities, showing effectiveness against viral pathogens such as HSV-1 and adenoviruses .

Q & A

Q. Stability Data :

FormulationpH 7.4 Half-life (h)Photostability (ICH Q1B)
PEG-40048Stable
HPMCAS>72Slight degradation

Advanced: What methodologies assess metabolic stability in hepatic microsomes?

Answer:

  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes in human liver microsomes (HLM) .
  • CYP Inhibition Assays : Identify metabolizing enzymes (e.g., CYP3A4 mediates N-dealkylation of the acetamide) .

Q. Key Results :

  • t₁/₂ in HLM : 22 minutes (high clearance).
  • Major Metabolite : N-dealkylated product (m/z 432.08) .

Advanced: How can researchers investigate synergistic effects with other therapeutics?

Answer:

  • Combinatorial Screening : Use a 5×5 matrix to test IC₅₀ shifts with cisplatin or paclitaxel .
  • Synergy Score Calculation : Chou-Talalay method identifies additive (CI = 1) or synergistic (CI < 1) effects .

Case Study : Synergy (CI = 0.7) observed with cisplatin in A549 lung cancer cells, attributed to dual DNA damage and kinase inhibition .

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